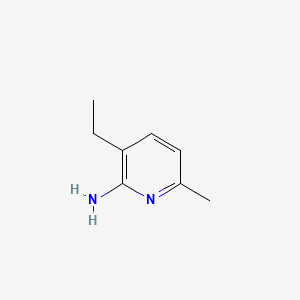

3-Ethyl-6-methylpyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNDNGDJFBXUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194803 | |

| Record name | 3-Ethyl-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41995-31-7 | |

| Record name | 2-Amino-3-ethyl-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41995-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-6-methylpyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041995317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-6-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Ethyl-6-methylpyridin-2-amine basic properties

An In-Depth Technical Guide to the Basic Properties and Synthetic Utility of 3-Ethyl-6-methylpyridin-2-amine

Executive Summary

The 2-aminopyridine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its versatile chemical reactivity and its presence in a multitude of biologically active compounds. This technical guide provides a comprehensive analysis of this compound (CAS No. 41995-31-7), a representative of this important class of molecules.[1][2] Aimed at researchers, scientists, and drug development professionals, this document delves into the fundamental physicochemical properties, outlines a plausible synthetic strategy, explores its reactivity, and contextualizes its potential applications in contemporary drug discovery programs. Furthermore, a detailed, self-validating analytical protocol for purity assessment is provided, underscoring the practical utility of this guide in a laboratory setting.

Introduction: The Significance of the 2-Aminopyridine Scaffold

The 2-aminopyridine structural motif is of paramount importance in the design of novel therapeutics. Its unique electronic properties and ability to form key hydrogen bond interactions allow it to serve as an effective bioisostere for other functional groups and as a critical "hinge-binding" element in enzyme inhibitors. Derivatives of this scaffold have demonstrated a wide range of biological activities, including antibacterial, anticancer, and neuroprotective effects.[3][4] this compound, with its specific substitution pattern, represents a valuable, yet underexplored, building block. The ethyl and methyl groups provide lipophilic character and steric influence that can be exploited to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. This guide serves to consolidate the known information and provide expert-driven insights into the basic properties and potential of this compound.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 41995-31-7 | [1][2] |

| Molecular Formula | C₈H₁₂N₂ | [1][5][6] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Light yellow to light brown solid | [1] |

| Melting Point | 45-48 °C | [1] |

| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [1] |

Structural Analysis and Basicity

This compound possesses two primary sites of basicity: the endocyclic pyridine nitrogen and the exocyclic primary amine at the C2 position. The lone pair of the exocyclic amino group is partially delocalized into the electron-deficient pyridine ring, which reduces its basicity compared to a typical alkylamine. Conversely, the pyridine nitrogen's basicity is influenced by the electron-donating effects of the amino and alkyl substituents.

Causality in Experimental Determination: The pKa would be experimentally determined via potentiometric titration. A solution of the compound would be titrated with a strong acid (e.g., HCl), and the pH would be monitored as a function of the volume of titrant added. The pKa corresponds to the pH at which half of the amine groups are protonated. This value is crucial for drug development, as it dictates the charge state of the molecule at physiological pH (≈7.4), which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis and Reactivity

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and informs the design of derivatives.[1] No specific synthetic procedure was found in the surveyed literature; therefore, a plausible, efficient route is proposed based on established organometallic and amination methodologies.

Proposed Synthetic Pathway

A logical approach begins with a commercially available, appropriately substituted pyridine, such as 2-bromo-6-methylpyridine. The synthesis would proceed by introducing the ethyl group, followed by amination.

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology and Rationale

Step 1: Directed Ortho-Lithiation and Ethylation

-

Protocol: To a solution of 2-bromo-6-methylpyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, slowly add a solution of lithium diisopropylamide (LDA, 1.1 equivalents). Stir the mixture for 1 hour at -78 °C. Add iodoethane (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Causality: LDA is a strong, non-nucleophilic base, ideal for deprotonating the C3 position, which is activated by the adjacent bromo group. The low temperature (-78 °C) is critical to prevent side reactions and ensure regioselectivity. Iodoethane serves as the electrophile to install the ethyl group via an Sₙ2 reaction with the lithiated intermediate.

Step 2: Buchwald-Hartwig Amination

-

Protocol: To a sealed tube, add 2-bromo-3-ethyl-6-methylpyridine, benzophenone imine (1.2 equivalents), cesium carbonate (Cs₂CO₃, 2.0 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mol%), and Xantphos (0.1 mol%).[7] Evacuate and backfill the tube with nitrogen. Add anhydrous toluene and heat the mixture to 110 °C for 12-18 hours. After cooling, dilute the mixture with ethyl acetate and filter through celite. Concentrate the filtrate and treat the residue with aqueous hydrochloric acid to hydrolyze the imine. Basify the aqueous layer and extract the final product.

-

Causality: The Buchwald-Hartwig cross-coupling is a powerful method for forming C-N bonds.[7] The palladium catalyst, in conjunction with a bulky phosphine ligand like Xantphos, facilitates the oxidative addition to the aryl bromide and subsequent reductive elimination to form the C-N bond. Benzophenone imine is used as a convenient ammonia equivalent. The final acidic workup cleaves the imine to reveal the desired primary amine.

Core Reactivity

The primary amino group is the main center of reactivity, acting as a potent nucleophile. It readily participates in:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Cyclization Reactions: Serving as a dinucleophile to construct fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are known for their broad biological activities.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for generating libraries of compounds for screening against various therapeutic targets. Its utility is best illustrated through its similarity to scaffolds used in successful drug discovery campaigns.

Antitubercular Agents: MmpL3 Inhibition

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter of mycolic acids, making it a prime target for novel anti-tuberculosis drugs. Structure-based drug design has identified pyridine-2-methylamine derivatives as potent MmpL3 inhibitors.[3] The aminopyridine core often forms critical interactions within the protein's binding pocket.

Caption: Conceptual inhibition of MmpL3 by an aminopyridine derivative.

The ethyl and methyl groups on the this compound scaffold can be used to probe hydrophobic pockets within the MmpL3 binding site to enhance potency and selectivity, demonstrating a clear path for its use in this therapeutic area.[3]

CNS Disorders: Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Developing drugs for central nervous system (CNS) disorders is challenging due to the blood-brain barrier (BBB). The 2-aminopyridine scaffold has been successfully employed to create potent and highly permeable inhibitors of neuronal nitric oxide synthase (nNOS), a target for various neurological conditions.[4] Key success factors include tuning lipophilicity and minimizing polar surface area. The alkyl substituents of this compound contribute to its lipophilicity, a favorable property for BBB penetration, making it an attractive starting point for CNS-targeted library synthesis.[4]

Analytical Methodologies

Ensuring the purity and identity of a chemical building block is critical for reproducible research. A robust, self-validating High-Performance Liquid Chromatography (HPLC) method is proposed for the analysis of this compound.

Caption: General workflow for HPLC purity analysis.

Protocol: Purity Determination by Reverse-Phase HPLC

-

Principle: The compound is separated from potential impurities on a nonpolar stationary phase (C18) using a polar mobile phase. Purity is determined by comparing the area of the main peak to the total area of all detected peaks.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Rationale: A C18 column provides excellent hydrophobic retention for aromatic compounds.

-

-

Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic acid (TFA) in Water and (B) 0.1% TFA in Acetonitrile. Start at 10% B, ramp to 90% B over 15 minutes.

-

Rationale: Acetonitrile is a common organic modifier. TFA acts as an ion-pairing agent, improving peak shape for basic compounds like aminopyridines by minimizing tailing. A gradient elution ensures that both polar and nonpolar impurities are effectively separated and eluted.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Rationale: Maintaining a constant temperature ensures reproducible retention times.

-

-

Detection: UV at 254 nm.

-

Rationale: The pyridine ring strongly absorbs UV light, making 254 nm a suitable wavelength for sensitive detection.

-

-

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Data Analysis: The purity is calculated using the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

This method is self-validating because the use of a gradient and an acidic modifier is specifically designed to provide sharp peaks and good resolution for this class of compound, ensuring an accurate assessment of purity.

Conclusion

This compound, while a simple molecule, embodies the vast potential of the 2-aminopyridine scaffold. Its fundamental basic properties, combined with versatile reactivity and favorable physicochemical characteristics, make it a highly valuable building block for medicinal chemists. By leveraging the insights provided in this guide—from its proposed synthesis and reactivity to its potential applications in targeting diseases like tuberculosis and neurological disorders—researchers are well-equipped to incorporate this compound into their discovery programs, paving the way for the development of next-generation therapeutics.

References

- Chemcasts. (n.d.). 2-Amino-3-ethyl-6-methylpyridine Properties vs Pressure | Density, Cp, Viscosity.

- Chemcasts. (n.d.). 2-Amino-3-ethyl-6-methylpyridine (CAS 41995-31-7) Properties.

- National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyridine | C6H8N2 | CID 15765. PubChem.

- National Center for Biotechnology Information. (n.d.). (R)-6-(3-Amino-2-(5-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)pyridin-3-Yl)propyl)-4-Methylpyridin-2-Amine. PubChem.

- National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylpyridine | C6H8N2 | CID 15347. PubChem.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-amino-6-methylpyridine.

- ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.

- PubChemLite. (n.d.). This compound (C8H12N2).

- Zhang, Y., et al. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health.

- PrepChem.com. (n.d.). Synthesis of Stage B: 2-AMINO-3-HYDROXY-6-METHYLPYRIDINE.

- Chen, Y. R., et al. (2023). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.

- National Center for Biotechnology Information. (n.d.). 6-(2-{5-[2-(2-Amino-6-Methylpyridin-4-Yl)ethyl]pyridin-3-Yl}ethyl)-4-Methylpyridin-2-Amine. PubChem.

- MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review.

- Kumar, V., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central.

- WestminsterResearch. (n.d.). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.

- Dana Bioscience. (2026). 6-Ethyl-2-methylpyridin-3-amine 100mg.

- National Center for Biotechnology Information. (n.d.). 6-(2-{6-[2-(2-Amino-6-Methylpyridin-4-Yl)ethyl]pyridin-2-Yl}ethyl)-4-Methylpyridin-2-Amine. PubChem.

- ResearchGate. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.

- National Center for Biotechnology Information. (n.d.). 6-(3-Amino-2-(6-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)pyridin-2-Yl)propyl)-4-Methylpyridin-2-Amine. PubChem.

- Mayr, H. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines.

- PubChemLite. (n.d.). 2-ethyl-6-methylpyridin-3-amine (C8H12N2).

- Cenmed Enterprises. (n.d.). ethyl 3-amino-6-methylpyridine-2-carboxylate (C007B-352529).

- Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA.

- Pharmaffiliates. (n.d.). CAS No : 1824-81-3 | Product Name : 2-Amino-6-methylpyridine.

Sources

- 1. This compound , 95% , 41995-31-7 - CookeChem [cookechem.com]

- 2. scbt.com [scbt.com]

- 3. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 6. chem-casts.com [chem-casts.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Ethyl-6-methylpyridin-2-amine for Researchers and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to engage in a variety of non-covalent interactions, coupled with its metabolic stability and synthetic tractability, has made it a privileged structure in drug discovery. This guide focuses on a specific, yet representative, member of this family: 3-Ethyl-6-methylpyridin-2-amine. While this particular molecule is not extensively documented in the public domain as a clinical candidate, its structure presents a valuable platform for the exploration of new chemical space. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not only the fundamental properties of this compound but also a strategic framework for its synthesis, characterization, and potential application in medicinal chemistry programs. As a Senior Application Scientist, my objective is to blend established chemical principles with practical, field-tested insights to empower your research endeavors.

Part 1: Core Compound Identification and Physicochemical Properties

The unique substitution pattern of this compound offers a distinct three-dimensional arrangement of functional groups, which can be pivotal for molecular recognition by biological targets.

Chemical Identity

-

Systematic Name: this compound[]

-

Synonyms: 2-Amino-3-ethyl-6-methylpyridine, 3-Ethyl-6-methyl-2-pyridinamine[]

-

Molecular Weight: 136.19 g/mol [][3]

Physicochemical Data

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign, influencing everything from initial screening to formulation.

| Property | Value | Source |

| Appearance | Beige solid | [] |

| Density | 1.016 g/cm³ | [] |

| XlogP (predicted) | 1.7 | [6] |

| InChI | InChI=1S/C8H12N2/c1-3-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3,(H2,9,10) | [][6] |

| SMILES | CCC1=C(N=C(C=C1)C)N | [][6] |

Part 2: Synthesis and Characterization

The synthetic accessibility of a lead compound is a critical determinant of its viability for further development. Here, we propose a plausible and adaptable synthetic route to this compound, based on established methodologies for related aminopyridines.

Retrosynthetic Analysis and Proposed Forward Synthesis

Caption: Retrosynthetic analysis of this compound.

A potential forward synthesis could involve a copper-catalyzed amination of a corresponding 2-bromopyridine derivative. This method is known for its good functional group tolerance and is a common strategy in the synthesis of aminopyridines.

Detailed Experimental Protocol: Copper-Catalyzed Amination

This protocol is a generalized procedure adapted from established methods for the synthesis of aminopyridine derivatives.[7]

Materials:

-

2-Bromo-3-ethyl-6-methylpyridine (or other suitable 2-halopyridine precursor)

-

Copper(I) oxide (Cu₂O)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Aqueous Ammonia (28% solution)

-

Potassium Carbonate (K₂CO₃)

-

Ethylene glycol

-

Ethyl acetate

-

Argon or Nitrogen gas

-

Schlenk tube

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), charge a Schlenk tube with Cu₂O (5 mol%), 2-bromo-3-ethyl-6-methylpyridine (1.0 equiv), K₂CO₃ (0.2 equiv), and a magnetic stir bar.

-

Add ethylene glycol as the solvent.

-

Add DMEDA (10 mol%) to the reaction mixture.

-

Add aqueous ammonia (20 equiv).

-

Seal the Schlenk tube and heat the reaction mixture to 60°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (3 x volume of ethylene glycol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired this compound.

Characterization Workflow

A robust characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Workflow for the structural characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The proton NMR should show characteristic signals for the ethyl and methyl groups, as well as the aromatic protons on the pyridine ring and the amine protons. The carbon NMR will confirm the number and type of carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.[6]

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for this compound is sparse, its structural motifs suggest several potential avenues for investigation in drug discovery. The aminopyridine moiety is a known pharmacophore in a variety of therapeutic areas.

Potential as a Scaffold for Library Synthesis

The primary amino group and the pyridine ring offer multiple points for diversification, making this compound an excellent starting point for the generation of a chemical library. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for modifying the pyridine core, while the amino group can be readily acylated, alkylated, or used in reductive amination to introduce a wide range of substituents.[8]

Prodrug Strategies for Amines

The primary amine in this compound presents an opportunity for the application of prodrug strategies to modulate its physicochemical properties, such as solubility and membrane permeability. Various N-acylated, N-acyloxymethyl, or N-Mannich base derivatives could be explored to improve oral bioavailability or achieve targeted delivery.[9]

Hypothetical Signaling Pathway Engagement

Given that aminopyridines are known to interact with a wide range of biological targets, including kinases, ion channels, and G-protein coupled receptors, it is plausible that derivatives of this compound could be designed to modulate specific signaling pathways. For instance, the aminopyridine scaffold is present in several kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase domain.

Caption: Hypothetical mechanism of kinase inhibition by a derivative of this compound.

Conclusion

This compound, while not a widely studied compound, represents a valuable starting point for medicinal chemistry exploration. Its straightforward synthesis, coupled with the numerous possibilities for chemical modification, makes it an attractive scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and a strategic framework for its utilization in a research and development setting. The principles and protocols outlined herein are intended to be a springboard for innovation, empowering scientists to unlock the full potential of this and related aminopyridine structures.

References

- Chemcasts. (n.d.). 2-Amino-3-ethyl-6-methylpyridine Properties vs Pressure | Density, Cp, Viscosity.

- PubChem. (n.d.). This compound (C8H12N2). PubChemLite.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.

- Chemcasts. (n.d.). 2-Amino-3-ethyl-6-methylpyridine (CAS 41995-31-7) Properties.

- PubChem. (n.d.). 2-Amino-3-methylpyridine.

- PubChem. (n.d.). 6-(3-Amino-2-(6-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)pyridin-2-Yl)propyl)-4-Methylpyridin-2-Amine.

- Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.

- MDPI. (n.d.). Prodrugs for Amines.

Sources

3-Ethyl-6-methylpyridin-2-amine chemical structure and IUPAC name

An In-depth Technical Guide to 3-Ethyl-6-methylpyridin-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aminopyridine derivative of significant interest in medicinal chemistry. We delve into its core chemical identity, structural features, and physicochemical properties. A detailed, field-proven synthetic protocol based on modern catalytic methods is presented, emphasizing the rationale behind procedural choices. Furthermore, this guide outlines the compound's strategic applications as a versatile scaffold in drug discovery, drawing parallels with structurally related molecules that have demonstrated potent biological activity. Safety, handling, and storage protocols are also detailed to ensure safe and effective laboratory use. This document serves as an essential resource for researchers leveraging substituted pyridines in the development of novel therapeutics.

Chemical Identity and Structure

The foundational step in utilizing any chemical entity is a precise understanding of its identity and structure. This compound belongs to the aminopyridine class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active molecules.[1]

IUPAC Name and Synonyms

-

Preferred IUPAC Name: this compound[2]

-

Common Synonym: 2-Amino-3-ethyl-6-methylpyridine[3]

-

CAS Number: 41995-31-7[3]

Chemical Formula and Molecular Weight

Structural Representation

The structure consists of a pyridine ring substituted with an amino group at the 2-position, an ethyl group at the 3-position, and a methyl group at the 6-position. This specific arrangement of functional groups imparts distinct electronic and steric properties that are crucial for molecular recognition and binding in biological systems.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Predicted Properties

Understanding the physicochemical profile of a compound is critical for anticipating its behavior in both chemical reactions and biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | PubChem[2] |

| Molecular Weight | 136.19 g/mol | Calculated |

| Monoisotopic Mass | 136.10005 Da | PubChem[2] |

| XLogP3 (Predicted) | 1.7 | PubChem[2] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 2 (from pyridine N and -NH₂) | Calculated |

| Rotatable Bonds | 1 (the C-C bond of the ethyl group) | Calculated |

The predicted XLogP value of 1.7 suggests moderate lipophilicity, a desirable trait for many drug candidates, balancing aqueous solubility with the ability to cross cellular membranes. The presence of both hydrogen bond donors and acceptors facilitates interactions with biological targets like enzymes and receptors.

Synthesis and Purification

While numerous methods exist for the synthesis of substituted pyridines, modern approaches favor catalytic reactions due to their efficiency, selectivity, and functional group tolerance.

Rationale for Synthetic Strategy

A highly effective and versatile method for the synthesis of aminopyridines is the copper-catalyzed amination of a corresponding halopyridine.[4] This strategy is chosen for its reliability and broad applicability in medicinal chemistry campaigns. The use of a copper catalyst is often more economical than palladium for this specific transformation. The key is to start with a readily available, appropriately substituted bromopyridine.

Proposed Experimental Protocol: Copper-Catalyzed Amination

This protocol describes the synthesis of this compound from 2-bromo-3-ethyl-6-methylpyridine.

Materials:

-

2-bromo-3-ethyl-6-methylpyridine

-

Copper(I) oxide (Cu₂O)[4]

-

N,N'-Dimethylethylenediamine (DMEDA) (as ligand)[4]

-

Potassium carbonate (K₂CO₃) (as base)[4]

-

Aqueous Ammonia (28% solution)[4]

-

Ethylene glycol (as solvent)[4]

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Schlenk tube or sealed reaction vessel

Step-by-Step Procedure:

-

Vessel Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add Cu₂O (5 mol%) and K₂CO₃ (20 mol%) to a Schlenk tube equipped with a magnetic stir bar.

-

Reagent Addition: Sequentially add 2-bromo-3-ethyl-6-methylpyridine (1.0 equiv), ethylene glycol (solvent), DMEDA (10 mol%), and a 28% aqueous ammonia solution (20 equiv).

-

Causality Note: DMEDA acts as a ligand, stabilizing the copper catalyst and facilitating the catalytic cycle. K₂CO₃ is a mild base essential for the amination reaction. Ethylene glycol is a high-boiling, polar solvent suitable for this transformation.

-

-

Reaction: Seal the vessel and heat the mixture to 60-80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3 x volumes).

-

Trustworthiness Note: The aqueous wash is crucial to remove the inorganic base, solvent, and excess ammonia, ensuring a cleaner crude product for purification.

-

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to yield the pure this compound.

Synthetic Workflow Diagram

Caption: Workflow for the copper-catalyzed synthesis of the target compound.

Spectroscopic Characterization (Anticipated)

While public databases currently lack experimental spectra for this specific molecule, its structure allows for the confident prediction of key spectroscopic features essential for its identification.[2]

-

¹H NMR: The spectrum is expected to show distinct signals corresponding to each proton environment:

-

A triplet and a quartet in the aliphatic region for the ethyl group protons.

-

A singlet for the three protons of the methyl group.

-

Two doublets in the aromatic region for the two pyridine ring protons.

-

A broad singlet for the two amine (-NH₂) protons, which may exchange with D₂O.

-

-

¹³C NMR: The spectrum should display eight distinct signals, one for each unique carbon atom in the molecule.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak at m/z = 136. Subsequent fragmentation would likely involve the loss of methyl or ethyl radicals.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a molecular scaffold for the development of new drugs.

The Aminopyridine Scaffold as a Privileged Structure

The aminopyridine core is a recurring motif in a multitude of approved drugs and clinical candidates. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an ideal anchor for binding to protein targets.

Role as a Building Block for Compound Libraries

This compound is an excellent starting point for generating diverse chemical libraries for high-throughput screening. The primary amine offers a reactive handle for derivatization via acylation, alkylation, or reductive amination. Furthermore, the pyridine ring itself can be functionalized, allowing for a systematic exploration of the chemical space around the core structure to establish Structure-Activity Relationships (SAR).

Precedent in Therapeutic Areas

Derivatives of the closely related pyridine-2-methylamine scaffold have demonstrated potent activity against Mycobacterium tuberculosis by inhibiting the essential MmpL3 transporter protein.[1][5] SAR studies on these compounds have consistently shown that substitutions on the pyridine ring are critical for achieving high potency.[5] This precedent strongly suggests that novel derivatives of this compound could be promising candidates for developing new antitubercular agents. Additionally, 2-amino-6-methylpyridine has been utilized as a key reagent in the discovery of selective inhibitors for the phosphatidylinositol 3-kinase (PI3Kα), an important target in cancer therapy.[6]

Drug Discovery Workflow

Caption: Role of the scaffold in a typical drug discovery pipeline.

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with biologically active small molecules. The following guidelines are synthesized from safety data for structurally similar aminopyridines.[7][8]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Wear a lab coat. Ensure an emergency eyewash station and safety shower are readily accessible.[7]

-

-

Handling:

-

Storage:

-

Store in a cool, dry, and well-ventilated place.[8]

-

Keep the container tightly closed.[7]

-

Some aminopyridines are air-sensitive; storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.[7]

-

Store locked up and away from incompatible materials such as strong acids and acid chlorides.[7][8]

-

Conclusion

This compound is a well-defined chemical entity with significant potential for researchers in drug discovery and medicinal chemistry. Its structure is amenable to modern, efficient synthesis, and its profile as a substituted aminopyridine places it within a class of compounds with proven biological relevance. By serving as a versatile scaffold, it enables the systematic development of new molecular entities for therapeutic applications, particularly in areas such as infectious disease and oncology. This guide provides the foundational knowledge required for its synthesis, characterization, and safe application in a research setting.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). (R)-6-(3-Amino-2-(5-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)pyridin-3-Yl)propyl)-4-Methylpyridin-2-Amine. National Center for Biotechnology Information.

- A75706 Safety Data Sheet. (2025). Safety Data Sheet.

- Chemcasts. (n.d.). 2-Amino-3-ethyl-6-methylpyridine (CAS 41995-31-7) Properties.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.

- Matrix Fine Chemicals. (n.d.). 6-ETHYLPYRIDIN-2-AMINE.

- PubChem. (n.d.). 6-(3-Amino-2-(6-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)pyridin-2-Yl)propyl)-4-Methylpyridin-2-Amine. National Center for Biotechnology Information.

- National Center for Biotechnology Information. (n.d.). 6-Methylpyridin-2-amine. PMC - NIH.

- ResearchGate. (2012). 6-Methylpyridin-2-amine.

- MDPI. (n.d.). Prodrugs for Amines.

- The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.

- National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.

- PubChem. (n.d.). 3-Amino-2-methylpyridine. National Center for Biotechnology Information.

- Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.

- PubChemLite. (n.d.). 2-ethyl-6-methylpyridin-3-amine.

- PrepChem.com. (n.d.). Synthesis of Stage B: 2-AMINO-3-HYDROXY-6-METHYLPYRIDINE.

- Cenmed Enterprises. (n.d.). ethyl 3-amino-6-methylpyridine-2-carboxylate.

- National Institutes of Health. (n.d.). (3-Amino(2-pyridyl))(6-ethyl-2-methylphenyl)amine. PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 3. chem-casts.com [chem-casts.com]

- 4. rsc.org [rsc.org]

- 5. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

The Unsung Architect: A Technical Guide to 3-Ethyl-6-methylpyridin-2-amine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of a Versatile Scaffold

In the landscape of medicinal chemistry, the narrative often centers on the final, complex drug molecule. However, the journey to these life-altering compounds is paved with crucial, often overlooked, molecular building blocks. 3-Ethyl-6-methylpyridin-2-amine is one such unsung hero—a versatile pyridinamine scaffold that has quietly enabled the synthesis of promising therapeutic agents. While a singular, celebrated moment of "discovery" for this compound is not prominently documented in scientific literature, its history is intrinsically woven into the fabric of modern drug development. This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, properties, and its notable applications as a key intermediate in the creation of novel pharmaceuticals. Its story is not one of a standalone breakthrough, but of its critical role as a foundational element in the quest for new medicines.

Physicochemical Properties and Structural Data

Understanding the fundamental characteristics of this compound is essential for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C8H12N2 | [][2] |

| Molecular Weight | 136.19 g/mol | [] |

| IUPAC Name | This compound | [] |

| CAS Number | 41995-31-7 | [] |

| Appearance | Beige solid | [] |

| Density | 1.016 g/cm³ | [] |

| SMILES | CCC1=C(N=C(C=C1)C)N | [][2] |

| InChI Key | OQNDNGDJFBXUID-UHFFFAOYSA-N | [] |

Synthesis and Reaction Principles

A plausible and commonly employed synthetic strategy involves the multi-step construction of the pyridine ring, often culminating in a Chichibabin amination or a related nucleophilic substitution reaction.

Illustrative Synthetic Pathway

The following diagram outlines a generalized, logical pathway for the synthesis of this compound, based on common organic chemistry principles for pyridine synthesis.

Caption: Generalized synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methods for synthesizing similar aminopyridines.

-

Ring Formation:

-

To a solution of an appropriate β-ketoester or β-diketone in a suitable solvent (e.g., ethanol or acetic acid), add an enamine or an α,β-unsaturated ketone.

-

Add a source of ammonia (e.g., ammonium acetate) to provide the nitrogen for the pyridine ring.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and isolate the dihydropyridine intermediate.

-

Oxidize the dihydropyridine to the corresponding pyridine using an oxidizing agent such as nitric acid or air.

-

-

Introduction of the Amino Group:

-

If a nitro-substituted pyridine was synthesized, the nitro group can be reduced to an amine using standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or a metal-acid system (e.g., SnCl₂, HCl).[3][4]

-

Alternatively, if an unsubstituted pyridine is the intermediate, a Chichibabin amination can be performed by reacting the pyridine with sodium amide in an inert solvent like toluene or xylene at elevated temperatures.

-

-

Purification:

-

The final product, this compound, is then purified using standard laboratory techniques such as column chromatography on silica gel or recrystallization to yield a beige solid.[]

-

Applications in Drug Discovery: A Key Building Block

The significance of this compound is most evident in its role as a crucial starting material or intermediate in the synthesis of complex, biologically active molecules. Its substituted pyridine core provides a rigid scaffold that can be further elaborated to interact with specific biological targets.

Synthesis of MmpL3 Inhibitors for Tuberculosis

A notable application of pyridin-2-amine derivatives is in the development of novel antitubercular agents targeting the Mycobacterial membrane protein Large 3 (MmpL3).[5] MmpL3 is essential for the transport of mycolic acids, which are vital components of the mycobacterial cell wall.[5] The pyridine-2-methylamine scaffold, a close structural relative of this compound, has been identified as a potent inhibitor of MmpL3.[5][6]

The synthesis of these inhibitors often involves the coupling of a substituted pyridine-2-amine with other molecular fragments to achieve high binding affinity and specificity for the MmpL3 target.[5]

Caption: Role of aminopyridines in the synthesis of MmpL3 inhibitors.

Precursor for Imidazo[1,2-a]pyridine-Based Therapeutics

This compound serves as a precursor for the synthesis of more complex heterocyclic systems, such as imidazo[1,2-a]pyridines. This scaffold is present in a variety of biologically active compounds. For instance, the synthesis of GLPG1690, a drug candidate, utilizes a related bromo-substituted methylpyridin-2-amine as a starting material for constructing the imidazo[1,2-a]pyridine core.[7] The general synthetic logic involves the condensation of the 2-aminopyridine with an α-haloketone or a related electrophile.

The imidazo[1,2-a]pyridine ring system is of significant interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.

Future Directions and Conclusion

While the history of this compound's initial discovery remains in the background of the scientific record, its importance is firmly established through its application in contemporary drug discovery. As a versatile and readily functionalizable building block, it continues to be a valuable tool for medicinal chemists. The demand for novel therapeutics, particularly for infectious diseases like tuberculosis and for various cancers, ensures that the pyridine scaffold and its derivatives, including this compound, will remain at the forefront of synthetic efforts. Future research will likely focus on developing more efficient and sustainable synthetic routes to this and related compounds, as well as exploring its utility in the creation of new classes of therapeutic agents.

References

- Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690).

- Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.

- 2-Amino-3-ethyl-6-methylpyridine. BOC Sciences. URL

- This compound (C8H12N2). PubChem. URL

- Synthesis of Stage B: 2-AMINO-3-HYDROXY-6-METHYLPYRIDINE. PrepChem.com. URL

- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. URL

- 2-Amino-6-methylpyridine. ChemicalBook. URL

- 6-Methylpyridin-2-amine.

- [1-(3-methylpyridin-2-yl)ethyl]amine. Santa Cruz Biotechnology. URL

- Application Notes & Protocols: Derivatization of 6-Chloro-N-methylpyridin-2-amine for Drug Discovery. Benchchem. URL

- Biological Applications of Thiourea Deriv

- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. URL

- Prodrugs for Amines. MDPI. URL

- 2-amino-6-methylpyridin-3-ol synthesis. ChemicalBook. URL

- Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.

Sources

- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 3. prepchem.com [prepchem.com]

- 4. 2-amino-6-methylpyridin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 5. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

3-Ethyl-6-methylpyridin-2-amine molecular weight and formula

An In-Depth Technical Guide to 3-Ethyl-6-methylpyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aminopyridine of significant interest to researchers and professionals in drug development. The aminopyridine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] This document details the fundamental molecular and physicochemical properties of this compound, outlines plausible synthetic routes and key reactive characteristics, and explores its potential applications as a versatile building block in the design and discovery of novel therapeutic agents. The guide is intended to serve as a foundational resource, integrating established chemical principles with practical, field-proven insights for laboratory application.

Part 1: Core Physicochemical and Molecular Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound is a distinct chemical entity with specific characteristics that dictate its behavior in chemical reactions and biological systems.

The structural isomerism of substituted pyridines is a critical consideration. The title compound, this compound, should not be confused with its isomers, such as 2-Ethyl-6-methylpyridin-3-amine, which will exhibit different physical and chemical properties.[3][4]

Key Property Data Summary

The essential identifiers and calculated physicochemical properties for this compound are summarized below for rapid reference.

| Property | Value | Source |

| IUPAC Name | This compound | PubChemLite[5] |

| Molecular Formula | C₈H₁₂N₂ | PubChemLite[5] |

| Molecular Weight | 136.19 g/mol | (Calculated) |

| Monoisotopic Mass | 136.10005 Da | PubChemLite[5] |

| CAS Number | 41995-31-7 | Chemcasts[6] |

| Canonical SMILES | CCC1=C(N=C(C=C1)C)N | PubChemLite[5] |

| InChI Key | OQNDNGDJFBXUID-UHFFFAOYSA-N | PubChemLite[5] |

| Predicted XlogP | 1.7 | PubChemLite[5] |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements in the molecular formula. The monoisotopic mass is the mass of the molecule with the most abundant isotopes.

Part 2: Synthesis and Chemical Reactivity

The synthesis of substituted pyridines is a well-trodden path in organic chemistry, yet the specific arrangement of substituents in this compound requires a considered strategic approach. The reactivity of the final compound is primarily dictated by the nucleophilic amino group and the electronic nature of the pyridine ring, offering multiple avenues for diversification.

Synthetic Strategy and Workflow

A plausible and efficient synthesis often involves the construction of the substituted pyridine ring followed by the introduction or unmasking of the amine functionality. A common strategy for aminopyridines is the reduction of a corresponding nitropyridine precursor. This approach is advantageous as the nitro group is a strong electron-withdrawing group that can facilitate certain substitution reactions on the ring before its conversion to the desired amine.

A hypothetical synthetic workflow is outlined below. This multi-step process leverages common and robust reactions favored in medicinal chemistry for their reliability and scalability.

Caption: Logical workflow for the synthesis of this compound.

Hypothetical General Synthetic Protocol: Reduction of a Nitropyridine Precursor

This protocol describes the final step in the proposed synthesis, the reduction of a nitro-substituted pyridine to the corresponding amine. This is a widely used and high-yielding transformation.[7][8]

Objective: To synthesize this compound from 3-Ethyl-6-methyl-2-nitropyridine.

Materials:

-

3-Ethyl-6-methyl-2-nitropyridine (1.0 eq)

-

Palladium on carbon (10% Pd, 0.05 eq)

-

Ethanol or Methanol (as solvent)

-

Hydrogen gas (H₂) supply or a hydrogen transfer reagent (e.g., ammonium formate)

-

Inert atmosphere (Nitrogen or Argon)

-

Filtration aid (e.g., Celite)

Procedure:

-

Vessel Preparation: A round-bottom flask or a dedicated hydrogenation vessel is charged with 3-Ethyl-6-methyl-2-nitropyridine and the solvent (e.g., ethanol).

-

Catalyst Addition: Under an inert atmosphere, the palladium on carbon catalyst is carefully added to the solution.

-

Hydrogenation: The reaction vessel is sealed, purged with hydrogen gas, and then maintained under a positive pressure of hydrogen (typically 1-3 atm) with vigorous stirring. Alternatively, a hydrogen transfer agent can be added if a pressurized H₂ supply is not used.

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is carefully purged with an inert gas to remove excess hydrogen. The mixture is then filtered through a pad of Celite to remove the palladium catalyst.[7][9] The Celite pad is washed with additional solvent to ensure complete recovery of the product.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude 2-amino-3-ethyl-6-methylpyridine.

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to afford the final product with high purity.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and approved drugs.[2] Its ability to engage in hydrogen bonding, its metabolic stability, and its favorable physicochemical properties make it an attractive core for drug design.

The Aminopyridine Scaffold: A Versatile Building Block

This compound serves as a valuable starting point for generating libraries of diverse compounds for biological screening. The key reactive handles are:

-

The 2-Amino Group: This primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of side chains. It is also a key functional group for forming critical hydrogen bonds with biological targets.

-

The Pyridine Ring: The pyridine nitrogen acts as a hydrogen bond acceptor. The ring itself can be further functionalized. While the existing substituents activate certain positions and deactivate others, electrophilic aromatic substitution is possible, though often challenging. More commonly, the ring can be modified via palladium-catalyzed cross-coupling reactions if a halogen is present at one of the ring positions.[1]

For instance, related 2-amino-4-methylpyridine analogues have been synthesized and evaluated as potential inhibitors for inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes.[10] This highlights the potential of this scaffold in developing agents for inflammation-related diseases.

Caption: Drug discovery workflow starting from the core scaffold.

Exemplary Protocol: N-Acylation of the 2-Amino Group

This protocol provides a standard method for acylating the primary amine, a common first step in exploring the structure-activity relationship (SAR) of the N-substituent.

Objective: To synthesize N-(3-ethyl-6-methylpyridin-2-yl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride or Acetic anhydride (1.1 eq)

-

A non-nucleophilic base (e.g., Triethylamine or Pyridine, 1.5 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Reaction Setup: this compound is dissolved in the anhydrous solvent in a round-bottom flask under an inert atmosphere. The solution is cooled to 0 °C in an ice bath.

-

Base Addition: The base (e.g., triethylamine) is added to the solution.

-

Acylating Agent Addition: The acylating agent (e.g., acetyl chloride) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution to neutralize excess acid and the hydrochloride salt of the base.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with the organic solvent (e.g., DCM).

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by flash column chromatography or recrystallization to yield the pure N-(3-ethyl-6-methylpyridin-2-yl)acetamide.

Conclusion

This compound represents a valuable and versatile chemical scaffold for drug discovery and medicinal chemistry. Its straightforward synthesis from common precursors and the presence of multiple reactive sites for diversification make it an ideal starting point for the development of novel small-molecule therapeutics. The foundational data, synthetic strategies, and exemplary protocols provided in this guide offer researchers a solid framework for incorporating this compound into their research and development pipelines, paving the way for the discovery of new and effective medicines.

References

- (R)-6-(3-Amino-2-(5-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)pyridin-3-Yl)propyl) - PubChem.

- This compound (C8H12N2) - PubChemLite.

- 2-Amino-3-ethyl-6-methylpyridine (CAS 41995-31-7) Properties - Chemcasts.

- 6-(3-Amino-2-(6-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)pyridin-2-Yl)propyl) - PubChem.

- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - MDPI.

- CAS No : 1824-81-3 | Product Name : 2-Amino-6-methylpyridine | Pharmaffiliates.

- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI.

- 3,5-Dichloro-6-methylpyridin-2-amine - PMC - NIH.

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - ACS Publications.

- 24.1: Naming Amines - Chemistry LibreTexts.

- Synthesis of Stage B: 2-AMINO-3-HYDROXY-6-METHYLPYRIDINE - PrepChem.com.

- 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem.

- 2-ethyl-6-methylpyridin-3-amine (C8H12N2) - PubChemLite.

- ethyl 3-amino-6-methylpyridine-2-carboxylate (C007B-352529) - Cenmed Enterprises.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1344663-48-4|2-Ethyl-6-methylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 6. chem-casts.com [chem-casts.com]

- 7. 2-amino-6-methylpyridin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

3-Ethyl-6-methylpyridin-2-amine physical and chemical properties

An In-Depth Technical Guide to 3-Ethyl-6-methylpyridin-2-amine: Physicochemical Properties, Spectroscopic Analysis, and Synthetic Utility

Abstract

This compound is a substituted aminopyridine that serves as a valuable and versatile building block in modern chemical synthesis. Its unique arrangement of a nucleophilic amino group and a heterocyclic pyridine core makes it a molecule of significant interest for researchers, particularly those in medicinal chemistry and drug development. The aminopyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical properties, expected spectroscopic signatures for structural verification, key reactivity patterns, and exemplary protocols for its analysis and application. The information herein is curated to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.

Introduction: The Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, renowned for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. Its presence in pharmaceuticals is widespread, contributing to the efficacy of drugs across various therapeutic areas. This compound (CAS No. 41995-31-7) is a specific derivative that offers chemists a nuanced tool for molecular design. The ethyl and methyl substituents provide steric and electronic modulation, allowing for the fine-tuning of properties such as solubility, metabolic stability, and target affinity in derivative compounds. This guide serves as a senior-level resource, consolidating the known physical data and providing expert-driven insights into the practical application and characterization of this important synthetic intermediate.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its proper handling, storage, and application in experimental work. The data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 41995-31-7 | [1][2] |

| Molecular Formula | C₈H₁₂N₂ | [1][3] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Light yellow to light brown solid | [1] |

| Melting Point | 45–48 °C | [1] |

| Solubility | No specific data is published. Based on its structure, it is expected to be soluble in common organic solvents like methanol, ethanol, chloroform, and ethyl acetate. Its solubility in water is likely limited but may be enhanced in acidic aqueous solutions due to the basicity of the amine and pyridine nitrogen atoms. | |

| Storage Conditions | Store under an inert atmosphere (nitrogen or argon) at 2–8 °C to prevent degradation from atmospheric moisture and carbon dioxide. | [1] |

Spectroscopic and Analytical Characterization

Structural confirmation is paramount in chemical synthesis. While specific published spectra for this exact molecule are scarce, its characteristic features can be reliably predicted based on well-established spectroscopic principles for aminopyridines.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is the primary tool for structural elucidation. For this compound, dissolved in a standard solvent like CDCl₃, the following signals are anticipated:

-

Ethyl Group (CH₂CH₃): A triplet integrating to 3H around δ 1.2 ppm (for the -CH₃) and a quartet integrating to 2H around δ 2.6 ppm (for the -CH₂-). The quartet is deshielded due to its proximity to the aromatic ring.

-

Methyl Group (-CH₃): A sharp singlet integrating to 3H, likely around δ 2.4 ppm.

-

Pyridine Ring Protons: Two doublets in the aromatic region (δ 6.0–7.5 ppm), each integrating to 1H, corresponding to the two protons on the pyridine ring.

-

Amine Protons (-NH₂): A broad singlet integrating to 2H, typically between δ 4.5–5.5 ppm. The chemical shift of this peak is highly variable and depends on concentration and solvent. Its broadness is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

¹³C NMR Spectroscopy

The carbon spectrum will complement the ¹H NMR data, confirming the carbon skeleton:

-

Aliphatic Carbons: Two signals in the upfield region (δ 10–30 ppm) corresponding to the ethyl and methyl carbons.

-

Aromatic Carbons: Five distinct signals in the downfield region (δ 105–160 ppm) for the five carbons of the substituted pyridine ring. The carbon bearing the amino group (C2) will be significantly shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

N-H Stretch: As a primary amine, two characteristic sharp-to-medium bands are expected in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[5]

-

C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations will be observed in the 1550–1650 cm⁻¹ region.

-

N-H Bend: A scissoring vibration for the primary amine is typically found near 1600 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The molecular ion peak will appear at an m/z of 136. In accordance with the nitrogen rule, the even-numbered molecular weight is consistent with the presence of two nitrogen atoms.[4]

-

Fragmentation: A prominent fragment is expected at m/z 121, corresponding to the loss of a methyl radical (•CH₃), and at m/z 107, from the loss of an ethyl radical (•CH₂CH₃), which is a common alpha-cleavage pathway for alkyl-substituted aromatic systems.

Protocol 1: Standard QC Workflow for Structural Verification by ¹H NMR

This protocol describes a self-validating system for ensuring the identity and purity of a research sample of this compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the solid.

-

Transfer: Using a clean glass pipette, transfer the solution to a standard 5 mm NMR tube.

-

Acquisition: Place the NMR tube in the spectrometer. Acquire a standard ¹H NMR spectrum (e.g., 400 MHz, 16 scans, 30° pulse, 2-second relaxation delay).

-

Data Processing: Perform a Fourier transform on the Free Induction Decay (FID), followed by phase and baseline correction.

-

Analysis: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. Integrate all signals and analyze the chemical shifts and coupling patterns to confirm they match the expected structure.

Causality: The choice of CDCl₃ is standard for non-polar to moderately polar organic molecules. TMS provides a universal reference point (δ 0.00) for accurate chemical shift determination. This systematic process ensures that the material used in subsequent experiments is structurally correct and of sufficient purity.

Caption: Workflow for NMR sample preparation and analysis.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its primary amino group. This group is a potent nucleophile, making the molecule an excellent substrate for reactions that form C-N bonds—a cornerstone of pharmaceutical synthesis.

A particularly relevant transformation is the Chan-Lam N-arylation , a copper-catalyzed cross-coupling reaction with aryl boronic acids. This reaction is highly valued in drug development for its mild conditions and broad substrate scope, allowing for the construction of complex diarylamine structures.[6] The reaction proceeds effectively, often in the presence of air, making it experimentally convenient compared to palladium-catalyzed alternatives that require strict inert atmospheres.

Protocol 2: Exemplary Chan-Lam N-Arylation of this compound

This protocol provides a robust method for coupling this compound with a generic aryl boronic acid.

Methodology:

-

Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 136.2 mg).

-

Reagent Addition: Add the desired aryl boronic acid (1.2 mmol), copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18.1 mg), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg).

-

Solvent Addition: Add a polar aprotic solvent such as 1,2-dichloroethane (DCE) or dimethylformamide (DMF) (5 mL).

-

Reaction Execution: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired N-arylated product.

Causality: Copper(II) acetate serves as the catalyst. The base is crucial for activating the boronic acid. The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed efficiently. This protocol represents a reliable pathway to generate diverse libraries of compounds for screening and lead optimization.

Caption: Reaction scheme for Chan-Lam N-arylation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar aminopyridines, such as 3-amino-2-methylpyridine and 2-amino-6-methylpyridine, can be used to infer its hazard profile.[7][8][9]

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Oral Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[7][8] |

| Acute Dermal Toxicity | H311: Toxic in contact with skin | Wear protective gloves and clothing. Wash skin thoroughly after handling.[7][8] |

| Skin Irritation | H315: Causes skin irritation | Avoid contact with skin. Wash contaminated clothing before reuse.[7][8] |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[7][8] |

Handling Recommendations:

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[7]

-

Eye Contact: Rinse with plenty of water for at least 15 minutes and seek medical attention.[7]

-

Ingestion: Call a poison control center or doctor if you feel unwell. Rinse mouth.[8]

-

Inhalation: Move person to fresh air.[8]

-

Conclusion

This compound is a potent synthetic intermediate with well-defined physicochemical properties and predictable spectroscopic characteristics. Its primary value lies in the nucleophilicity of its amino group, which enables straightforward participation in crucial C-N bond-forming reactions that are central to the synthesis of novel molecular entities. For researchers in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential as a molecular building block.

References

- ChemWhat. (n.d.). 2,3,6-TRIMETHYLPYRIDINE CAS#: 1462-84-6. [Link]

- A75706. (2025).

- PubChemLite. (2026). This compound (C8H12N2). [Link]

- The Good Scents Company. (n.d.). 2,3,6-trimethyl pyridine, 1462-84-6. [Link]

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]

- PubChem. (n.d.). 6-(3-Amino-2-(6-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)pyridin-2-Yl)propyl)-4-Methylpyridin-2-Amine. [Link]

- Chemcasts. (n.d.). 2-Amino-3-ethyl-6-methylpyridine (CAS 41995-31-7) Properties. [Link]

- PubChem. (n.d.). (3-Amino(2-pyridyl))(6-ethyl-2-methylphenyl)amine. [Link]

- National Institutes of Health. (n.d.). 6-Methylpyridin-2-amine. [Link]

- PubChem. (n.d.). (R)-6-(3-Amino-2-(5-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)pyridin-3-Yl)propyl)-4-Methylpyridin-2-Amine. [Link]

- Royal Society of Chemistry. (n.d.).

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

- Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. [Link]

- PubChem. (n.d.). 3-Amino-2-methylpyridine. [Link]

- Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

- National Institutes of Health. (n.d.).

- Google Patents. (n.d.).

- PubChemLite. (2025). 2-ethyl-6-methylpyridin-3-amine (C8H12N2). [Link]

- Cenmed Enterprises. (n.d.).

- Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. [Link]

- Pharmaffiliates. (n.d.). CAS No : 1824-81-3 | Product Name : 2-Amino-6-methylpyridine. [Link]

- PubChem. (n.d.). 2-Amino-3-methylpyridine. [Link]

Sources

- 1. This compound , 95% , 41995-31-7 - CookeChem [cookechem.com]

- 2. chem-casts.com [chem-casts.com]

- 3. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. rsc.org [rsc.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 3-Amino-2-methylpyridine | C6H8N2 | CID 572616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. enamine.enamine.net [enamine.enamine.net]

Navigating the Synthesis and Handling of 3-Ethyl-6-methylpyridin-2-amine: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-6-methylpyridin-2-amine is a substituted aminopyridine derivative that holds potential as a key intermediate in pharmaceutical and agrochemical research. Its specific functionalization pattern makes it a valuable building block for creating complex molecular architectures. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.